molecular formula C22H25N5 B3094435 1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine CAS No. 1258457-59-8

1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine

Cat. No. B3094435
CAS RN: 1258457-59-8
M. Wt: 359.5
InChI Key: SDSKFWHQCNBICO-UHFFFAOYSA-N
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Description

This compound is a chemical compound with the molecular formula C₂₂H₂₅N₅ . It is also known as 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo . The compound has a mass of 359.211±0 daltons .


Molecular Structure Analysis

The compound has a complex structure, with a canonical SMILES representation as follows: CCCCC1=NC2=C (N1CC3=CC=C (C=C3)CN)C4=CC=CC=C4N=C2N . This indicates the presence of multiple functional groups, including an imidazole ring and a quinoline ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 359.46700 . The InChI code for the compound is InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21 (17-6-4-5-7-18 (17)25-22 (20)24)27 (19)14-16-11-9-15 (13-23)10-12-16 .

Scientific Research Applications

Analysis in Food and Flavors

Research has demonstrated the application of analyzing heterocyclic aromatic amines (HAA), which include compounds structurally related to 1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine, in food products and process flavors. High-resolution gas chromatography-mass spectrometry has been utilized for routine control in commercially available meat products, showcasing its importance in food safety and quality control (Richling et al., 1999).

Antimicrobial Activity

The synthesis and characterization of novel quinoline-based imidazoles, including compounds similar to the chemical , have been explored for their antimicrobial activity. These synthesized compounds show potential in developing new antimicrobial agents (Vodela & Chakravarthula, 2016).

Novel Synthesis Methods

Advances in synthetic chemistry have led to the development of new methods for synthesizing imidazo[4,5-c]quinoline derivatives. Such methods have broad applications in creating diverse chemical structures for various research and therapeutic purposes (Kuroda & Suzuki, 1992).

Antiproliferative Agents

Research has shown that compounds structurally related to this compound, such as imiquimod, have been effective in topical therapy for certain types of skin cancers. The synthesis of triazolo[4,3-a]quinoxaline-1,3,4-oxadiazole derivatives has demonstrated potential as antiproliferative agents against various cancer cell lines, highlighting their potential in cancer treatment (Kaneko et al., 2020).

Non-Xanthine Adenosine Antagonists

Studies have identified 1H-imidazo[4,5-c]quinolin-4-amines as a novel class of non-xanthine adenosine antagonists. These compounds, which are structurally similar to the compound , have been shown to have nanomolar affinity for the A1 receptor, suggesting their potential in therapeutic applications (van Galen et al., 1991).

Mechanism of Action

The compound is known to act as a TLR7/8 agonist . The close structural relationship of the agonist/antagonist pairs identified highlights the importance of this pocket in tipping the balance between the agonist and antagonist binding states of the receptor .

Future Directions

The compound’s role as a TLR7/8 agonist suggests potential applications in immunomodulatory therapies . Its ability to serve as a precursor for the covalent attachment of fluorophores also suggests potential uses in bioimaging or drug delivery .

properties

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSKFWHQCNBICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine
Reactant of Route 2
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine
Reactant of Route 3
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine
Reactant of Route 4
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine
Reactant of Route 5
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine
Reactant of Route 6
1-[[4-(Aminomethyl)phenyl]methyl]-2-Butyl-Imidazo[4,5-C]quinolin-4-Amine

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